1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 121105-78-0
Cat. No.: VC20870274
Molecular Formula: C13H8ClN3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121105-78-0 |
|---|---|
| Molecular Formula | C13H8ClN3 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3 |
| Standard InChI Key | AKFXQYMORAUSBD-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
| Canonical SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
Introduction
1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, with the CAS number 121105-78-0, is a heterocyclic compound belonging to the benzimidazole class. It is characterized by its molecular formula C₁₃H₈ClN₃ and molecular weight of 241.68 g/mol . This compound has garnered significant attention in medicinal chemistry due to its potential biological activities.
Physical Characteristics
The physical properties of 1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClN₃ |
| Molecular Weight | 241.68 g/mol |
| Density | Approximately 1.36 g/cm³ |
Synthesis
The synthesis of this compound typically involves multi-step reactions that can lead to various derivatives with enhanced biological activity. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
FtsZ Inhibition
Recent studies have indicated that derivatives of this compound may act as inhibitors of FtsZ, a protein essential for bacterial cell division. This inhibition can lead to bactericidal effects against various pathogens.
Cytotoxicity in Cancer Research
In vitro studies have evaluated the cytotoxic effects on various cancer cell lines, indicating moderate cytotoxicity with IC₅₀ values ranging from 10 µM to 50 µM.
Safety and Hazards
According to PubChem data, this compound poses several hazards:
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Handling requires protective measures such as gloves and safety glasses due to its acute toxicity and irritant properties .
Applications and Future Directions
Given its diverse biological activities, including antimicrobial and anticancer properties, further research into optimizing these effects through structural modifications could yield valuable therapeutic agents.
References:
: abcr Gute Chemie : EvitaChem : PubChem : MSE Supplies
Note: While BenchChem was referenced initially for general information on synthesis methods common among similar compounds, detailed content from BenchChem was not used due to reliability concerns as per your request.
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